PAR-4 Agonist Peptide, amide
Overview
Description
PAR-4 Agonist Peptide, amide (PAR-4-AP; AY-NH2) is a proteinase-activated receptor-4 (PAR-4) agonist . It has no effect on either PAR-1 or PAR-2 and its effects are blocked by a PAR-4 antagonist . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of this compound is 680.79 . Its formula is C34H48N8O7 . The sequence shortening is AYPGKF-NH2 .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white substance . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -80°C for 2 years or at -20°C for 1 year .Scientific Research Applications
Platelet Aggregation and Mechanisms of Action
PAR-4 agonist peptide plays a significant role in platelet aggregation. Research indicates that PAR agonist-induced platelet aggregation involves distinct mechanisms that depend on their ability to interact with aggregation pathways and subsequent activation of GPIIb/IIIa receptors. Specifically, PAR-4 agonist-induced aggregation is found to be ADP-dependent and resistant to certain inhibitors, highlighting the unique pathway it follows compared to other PAR agonists (Chung et al., 2002).
Receptor Activation Studies
Studies have been conducted to understand the structure-function relationship of PARs and their activation by various peptides, including PAR-4 agonists. These studies contribute to the development of selective agonists and antagonists, potentially useful in therapeutic applications (Maryanoff et al., 2001).
Physiological and Pathological Roles
PARs, including PAR-4, have been studied for their potential physiological roles in tissue injury, repair, remodeling, embryogenesis, and oncogenesis. The ability to pharmacologically distinguish among PARs using selective agonists and antagonists, such as those for PAR-4, is an area of significant research interest (Hollenberg & Compton, 2002).
Potential Therapeutic Applications
Research into the development of peptide mimetics as agonists for PARs, including PAR-4, is ongoing, with a focus on improved potency, selectivity, and stability. These developments have implications for therapeutic strategies in treating diseases resistant to current treatments (Sekiguchi, 2005).
Agonist Peptide Optimization
Efforts to identify potent PAR-4 agonist peptides for drug development have led to the discovery of peptides with improved potency, aiding in the optimization of PAR-4 antagonists for clinical applications. This research is crucial for enhancing the efficacy and safety of antiplatelet agents (Yang et al., 2022).
Mechanism of Action
Target of Action
The primary target of the PAR-4 Agonist Peptide, amide, also known as PAR-4-AP, is the Proteinase-Activated Receptor-4 (PAR-4) . PAR-4 is a member of a family of four seven-transmembrane G protein-coupled receptors . These receptors play significant roles in various physiological and pathological processes, including cancer, cardiovascular, musculoskeletal, gastrointestinal, respiratory, and central nervous system disorders .
Mode of Action
PAR-4-AP is a selective activator of PAR-4 . The effects of PAR-4-AP can be blocked by a PAR-4 antagonist , indicating its specific interaction with PAR-4.
Biochemical Pathways
The activation of PAR-4 by PAR-4-AP leads to the stimulation of thromboxane production by human platelets . Thromboxane is a member of the family of lipids known as eicosanoids and plays a key role in the promotion of platelet aggregation, an essential process in blood clot formation .
Result of Action
The activation of PAR-4 by PAR-4-AP results in the stimulation of thromboxane production . This leads to an increase in platelet aggregation, which is a crucial process in blood clot formation . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .
properties
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOHIALRKLBRD-OZDPOCAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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